6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine

TrkA kinase inhibition aminopyrimidine

This specific 6-cyclopropyl-5-fluoro-pyrimidin-4-amine derivative is essential for kinase research. Its unique N-[2-(2-methoxyphenyl)ethyl] side chain confers a mid-range TrkA IC50 of ~40.6 nM, making it a critical calibration compound for SAR studies. Its MV4-11 antiproliferative IC50 of ~7.89 nM is ideal for generating drug-tolerant persister models, a task where ultra-potent clinical FLT3 inhibitors fall short. Avoid potency loss and ensure experimental reproducibility by sourcing the exact compound bearing the CAS 2415526-72-4 substitution pattern.

Molecular Formula C16H18FN3O
Molecular Weight 287.338
CAS No. 2415526-72-4
Cat. No. B2610140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine
CAS2415526-72-4
Molecular FormulaC16H18FN3O
Molecular Weight287.338
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNC2=NC=NC(=C2F)C3CC3
InChIInChI=1S/C16H18FN3O/c1-21-13-5-3-2-4-11(13)8-9-18-16-14(17)15(12-6-7-12)19-10-20-16/h2-5,10,12H,6-9H2,1H3,(H,18,19,20)
InChIKeyQEIRQRGJCBJJBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine (CAS 2415526-72-4): Compound Identity and Procurement Context


6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine (CAS 2415526-72-4) is a synthetic, low-molecular-weight (287.34 g/mol) pyrimidine derivative belonging to the 4,6-disubstituted aminopyrimidine class . Its structure features a cyclopropyl group at the 6-position, a fluorine atom at the 5-position, and an N-[2-(2-methoxyphenyl)ethyl] side chain at the 4-amino position. This substitution pattern is characteristic of kinase inhibitor chemotypes, particularly those targeting tropomyosin receptor kinase (Trk) family members and FLT3, where the combination of a 5-fluoro-6-cyclopropyl-pyrimidine core with an appropriately tuned aniline/benzylamine moiety is known to confer potent, sub-nanomolar to low-nanomolar biochemical and cellular activity .

Why 6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine Cannot Be Replaced by Generic In-Class Analogs


Aminopyrimidine-based kinase inhibitors are exquisitely sensitive to subtle changes in substitution pattern; even minor alterations in the N4 side chain, the 5-position substituent, or the 6-cyclopropyl group can shift kinase selectivity, cellular potency, and pharmacokinetic profile by orders of magnitude . For example, closely related 6-cyclopropyl-5-fluoropyrimidin-4-amines bearing different N-aryl or N-benzyl groups exhibit TrkA IC50 values spanning from single-digit nanomolar to >1,000 nM within the same assay format . Consequently, generic substitution with an in-class analog—even one sharing the identical pyrimidine core—introduces unacceptable risk of target potency loss, altered off-target liability, and irreproducible biological results, making the procurement of the exact compound (CAS 2415526-72-4) essential for studies relying on its specific activity fingerprint.

Quantitative Differentiation Evidence for 6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine vs. Closest Analogs


Kinase Profiling: TrkA Inhibitory Activity of 6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine vs. In-Class 6-Cyclopropyl-5-fluoropyrimidin-4-amine Derivatives

6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine (CAS 2415526-72-4) has been reported to inhibit TrkA kinase with an IC50 of approximately 40.6 nM in an enzyme-linked immunosorbent assay (ELISA) format . This value is intermediate within the series of 6-cyclopropyl-5-fluoropyrimidin-4-amine analogs, where Example 34 (N-(4-methylphenyl)methyl analog) shows IC50 = 64.4 nM and Example 44 exhibits IC50 = 22.7 nM under identical conditions . The 2-methoxyphenyl ethyl side chain thus provides a distinct potency window that may be advantageous for tuning selectivity or reducing off-target activity relative to other analogs in the same chemical series.

TrkA kinase inhibition aminopyrimidine SAR

Cellular Antiproliferative Activity: MV4-11 Leukemia Cell Line Sensitivity of 6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine vs. FLT3 Inhibitor Benchmarks

In MV4-11 acute myeloid leukemia cells harboring FLT3-ITD mutations, 6-cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine demonstrates an antiproliferative IC50 of approximately 7.89 nM . This potency is comparable to, though distinct from, the clinical FLT3 inhibitor quizartinib (IC50 ≈ 0.56–1.0 nM in MV4-11 cells) , indicating that the compound engages FLT3-driven signaling but with a differentiated potency profile that may be useful in resistance-model studies or as a chemical probe with a broader kinase selectivity window.

FLT3 MV4-11 leukemia antiproliferative

Structural Differentiation: Physicochemical Property Vector of 6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine vs. Common Aminopyrimidine Scaffolds

The calculated partition coefficient (clogP) for 6-cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine is approximately 2.95, with a topological polar surface area (TPSA) of 36.44 Ų . In comparison, the widely used FLT3/Trk inhibitor tool compound GNF-5837 (a different pyrimidine chemotype) has a clogP of ~4.2 and TPSA of ~55 Ų . The lower lipophilicity and reduced polar surface area of the target compound suggest potentially favorable solubility and membrane permeability characteristics, although direct experimental solubility or permeability data for this specific compound have not been reported in peer-reviewed literature.

physicochemical properties drug-likeness lipophilicity solubility

Optimal Deployment Scenarios for 6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine Based on Quantitative Evidence


Kinase Selectivity Profiling Panels: Benchmarking TrkA Potency in the Context of 6-Cyclopropyl-5-fluoropyrimidin-4-amine SAR Series

With a TrkA IC50 of approximately 40.6 nM, this compound occupies a mid-range potency niche within the 6-cyclopropyl-5-fluoropyrimidin-4-amine analog series . It is ideally suited as a calibration compound in kinase selectivity panels where the goal is to establish structure-activity relationships across N4-substituted derivatives, enabling medicinal chemists to correlate side-chain modifications with shifts in TrkA and broader kinome selectivity.

FLT3-ITD Resistance Model Development: Using a Moderately Potent FLT3 Inhibitor to Probe Resistance Mechanisms in AML

The compound's MV4-11 antiproliferative IC50 of ~7.89 nM positions it as a moderately potent FLT3-active agent. This potency level is advantageous for generating drug-tolerant persister populations or resistance models when used at sub-saturating concentrations, a methodology that is difficult to achieve with ultra-potent clinical FLT3 inhibitors such as quizartinib.

Lead Optimization and Scaffold-Hopping Programs: A Differentiated Physicochemical Starting Point

The favorable calculated physicochemical profile (clogP ≈ 2.95, TPSA = 36.44 Ų) makes this compound a suitable starting point for hit-to-lead programs targeting kinases where balanced potency, solubility, and permeability are required. It can serve as a comparator compound when evaluating novel scaffolds that aim to improve upon the ADME limitations of more lipophilic Trk/FLT3 inhibitors.

Chemical Probe Development: A Structurally Distinct Tool for Target Engagement Studies

Given its unique substitution pattern combining a 6-cyclopropyl, 5-fluoro, and N-[2-(2-methoxyphenyl)ethyl] motif, this compound can be developed into a chemical probe or a PROTAC precursor for target engagement studies targeting TrkA or FLT3. Its differentiated potency relative to established clinical inhibitors makes it valuable for orthogonal target validation experiments where a different chemotype is required to exclude off-target effects of the primary tool compound.

Quote Request

Request a Quote for 6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.